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Compound Name: 2,3-Dihydro-7-azaindole

Cat. No.: B017877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,3-Dihydro-7-azaindole, also known as 7-azaindoline, is a heterocyclic scaffold of significant

interest in medicinal chemistry and drug development. Its structural similarity to endogenous

ligands and its capacity for diverse chemical modifications make it a valuable building block for

the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic

properties is fundamental for its identification, characterization, and quality control in research

and manufacturing settings. This technical guide provides an in-depth overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-Dihydro-7-
azaindole, complete with detailed experimental protocols and a workflow for spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 2,3-Dihydro-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.78 dd 4.8, 1.5 1 H-6

6.94 d 7.5 1 H-4

6.54 dd 7.5, 4.8 1 H-5

3.65 t 8.4 2 H-2

3.03 t 8.4 2 H-3

¹³C NMR (Carbon-13) NMR Data

Experimental ¹³C NMR data for 2,3-Dihydro-7-azaindole is not readily available in the public

domain at the time of this publication. Predicted values based on computational models and

spectral data of analogous structures are provided below for reference. It is strongly

recommended to acquire experimental data for confirmation.

Predicted Chemical Shift (δ) ppm Assignment

159.5 C-7a

147.8 C-6

121.3 C-4

114.9 C-5

112.1 C-3a

46.8 C-2

29.5 C-3

Infrared (IR) Spectroscopy
The IR spectrum of 2,3-Dihydro-7-azaindole reveals characteristic absorption bands

corresponding to its functional groups and overall molecular structure.
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Wavenumber (cm⁻¹) Intensity Assignment

3250 - 3150 Medium, Broad N-H Stretch (Pyrrole NH)

3050 - 3000 Medium C-H Stretch (Aromatic)

2950 - 2850 Medium C-H Stretch (Aliphatic CH₂)

1610 Strong C=C Stretch (Pyridine Ring)

1580 Strong C=C Stretch (Pyridine Ring)

1470 Medium CH₂ Bending

1430 Medium C-N Stretch

780 Strong
C-H Out-of-plane Bending

(Aromatic)

Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the

fragmentation pattern of 2,3-Dihydro-7-azaindole.

m/z Relative Intensity (%) Assignment

121.07 100 [M+H]⁺ (Protonated Molecule)

120.07 95 [M]⁺ (Molecular Ion)

93.06 45 [M-HCN]⁺

66.05 30 [C₄H₄N]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided

below. These protocols are intended to serve as a guide and may require optimization based

on the specific instrumentation and sample characteristics.

NMR Spectroscopy
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Sample Preparation:

Accurately weigh 5-10 mg of 2,3-Dihydro-7-azaindole.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Spectral Width: 0-10 ppm.

Temperature: 298 K.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Spectral Width: 0-180 ppm.
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Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference

(CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

Integrate the signals in the ¹H NMR spectrum.

Assign peaks based on chemical shifts, coupling constants, and multiplicities. 2D NMR

experiments such as COSY, HSQC, and HMBC can be employed for unambiguous

assignments.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2,3-Dihydro-7-azaindole sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.
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Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Data Processing:

The instrument software automatically ratios the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Identify and label the major absorption peaks.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 2,3-Dihydro-7-azaindole in a suitable solvent compatible with

the ionization source (e.g., methanol or acetonitrile). A typical concentration is 1-10 µg/mL.

An appropriate matrix may be required for Matrix-Assisted Laser Desorption/Ionization

(MALDI) analysis.

Data Acquisition (Electrospray Ionization - ESI):

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Mode: Positive Electrospray Ionization (ESI+).

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a

flow rate of 5-10 µL/min.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
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Desolvation Temperature: 300-350 °C.

Mass Range: m/z 50-500.

Data Processing:

Acquire the mass spectrum in full scan mode.

Identify the molecular ion peak ([M]⁺) and the protonated molecule peak ([M+H]⁺).

For structural elucidation, perform tandem MS (MS/MS) experiments by isolating the

molecular ion and subjecting it to collision-induced dissociation (CID) to observe the

fragmentation pattern.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 2,3-Dihydro-7-azaindole.
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Compound Synthesis & Purification

Data Interpretation & Structure Elucidation
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2,3-Dihydro-7-azaindole
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(e.g., Chromatography, Recrystallization)

Purity Check
(e.g., HPLC, TLC)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Confirmation

Data Archiving & Reporting

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

2,3-Dihydro-7-azaindole.

This guide provides a foundational set of spectroscopic data and methodologies for 2,3-
Dihydro-7-azaindole. Researchers and scientists are encouraged to use this information as a
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reference for their work and to contribute additional experimental data to the scientific

community to further enrich our understanding of this important heterocyclic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dihydro-7-Azaindole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b017877#spectroscopic-data-nmr-ir-ms-of-2-3-
dihydro-7-azaindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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